molecular formula C12H15BrN2O2 B4978090 N-(4-bromophenyl)-N'-isobutylethanediamide

N-(4-bromophenyl)-N'-isobutylethanediamide

Cat. No. B4978090
M. Wt: 299.16 g/mol
InChI Key: NQRZGXJSEBQUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-isobutylethanediamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized through a multi-step process and has been found to have a unique mechanism of action. In

Scientific Research Applications

N-(4-bromophenyl)-N'-isobutylethanediamide has shown potential in various scientific research applications. It has been found to inhibit the activity of a specific protein, which has implications in cancer research. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

N-(4-bromophenyl)-N'-isobutylethanediamide inhibits the activity of a specific protein called bromodomain-containing protein 4 (BRD4). This protein plays a role in gene expression and has been found to be overexpressed in certain types of cancer. By inhibiting the activity of BRD4, N-(4-bromophenyl)-N'-isobutylethanediamide has the potential to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-isobutylethanediamide has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-N'-isobutylethanediamide in lab experiments is its specificity for BRD4. This allows for targeted inhibition of the protein without affecting other cellular processes. However, one limitation is the need for further research to determine the optimal dosage and treatment regimen.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-N'-isobutylethanediamide. One area of interest is its potential as a cancer treatment. Further research is needed to determine its efficacy in various types of cancer and to develop optimal treatment regimens. Additionally, research on the compound's anti-inflammatory effects could lead to the development of new treatments for inflammatory diseases. Finally, further studies are needed to determine the compound's safety and potential side effects.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-isobutylethanediamide involves a multi-step process that includes the reaction of 4-bromoaniline with isobutyryl chloride to form N-(4-bromophenyl)isobutyramide. This intermediate is then treated with ethanediamine to form the final product, N-(4-bromophenyl)-N'-isobutylethanediamide. The purity of the compound is then confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

properties

IUPAC Name

N'-(4-bromophenyl)-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(2)7-14-11(16)12(17)15-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRZGXJSEBQUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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